molecular formula C15H26N2O2 B11092427 Morpholin-4-yl(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)methanone

Morpholin-4-yl(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)methanone

Cat. No.: B11092427
M. Wt: 266.38 g/mol
InChI Key: ZNUBUOHVTAFVHV-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes to obtain this compound involve enantioselective construction.
    • Some approaches start from an acyclic starting material containing stereochemical information, enabling controlled formation of the bicyclic scaffold.
    • Alternatively, stereochemical control can occur directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: These reactions yield diverse products, contributing to the compound’s versatility.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

      Biology: Investigating its interactions with biological systems, such as receptors or enzymes.

      Industry: May serve as a precursor for fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further studies are needed to elucidate the precise pathways and mechanisms.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to other related compounds.

      Similar Compounds: While I don’t have a specific list, other 8-azabicyclo[3.2.1]octane derivatives exist, each with its own properties and applications.

    Properties

    Molecular Formula

    C15H26N2O2

    Molecular Weight

    266.38 g/mol

    IUPAC Name

    morpholin-4-yl-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)methanone

    InChI

    InChI=1S/C15H26N2O2/c1-14(2)12-4-5-15(14,3)11-17(10-12)13(18)16-6-8-19-9-7-16/h12H,4-11H2,1-3H3

    InChI Key

    ZNUBUOHVTAFVHV-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C2CCC1(CN(C2)C(=O)N3CCOCC3)C)C

    Origin of Product

    United States

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